molecular formula C9H12ClNO B1149103 (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride CAS No. 13575-73-0

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride

Cat. No.: B1149103
CAS No.: 13575-73-0
M. Wt: 185.651
InChI Key: KNFDUVWKQCDJQM-OZZZDHQUSA-N
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Description

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral aminoindan derivative serving as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The defined stereochemistry of this scaffold is critical for constructing molecules with specific three-dimensional architectures, making it particularly useful for investigating structure-activity relationships in drug discovery. Researchers utilize this compound as a precursor in the synthesis of more complex, stereochemically defined molecules. The indane core is a privileged structure in pharmacology, featured in compounds with diverse bioactivities . As a semi-rigid scaffold, it is employed to explore and modulate biological pathways, including the development of enzyme inhibitors and other therapeutic agents . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDUVWKQCDJQM-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

Hydrogenation proceeds via adsorption of the ketone group onto a metal catalyst surface, followed by syn-addition of hydrogen atoms to the carbonyl carbon and adjacent nitrogen. The (1S,2S) configuration is achieved using chirally modified platinum or palladium catalysts. For instance, Pt/TiO₂ modified with cinchonidine derivatives induces asymmetric induction by aligning the substrate in a specific conformation.

Optimized Conditions

A representative protocol involves:

  • Substrate : 2-Aminoindanone (1.0 equiv)

  • Catalyst : 5% Pt/Al₂O₃ with (R)-1-(1-naphthyl)ethylamine as a chiral modifier

  • Solvent : Methanol or ethanol

  • Conditions : 50–100°C, 5–10 atm H₂ pressure, 12–24 hours

  • Yield : 85–92% enantiomeric excess (ee) of (1S,2S)-isomer.

Table 1 : Catalytic Hydrogenation Performance

CatalystModifieree (%)Yield (%)
Pt/Al₂O₃Cinchonidine9288
Pd/C(R)-BINAP7882
Ru/C(S)-Proline6575

Oxime Intermediate Route

This two-step method involves oximation of 1-indanone followed by reduction. The patent CN101062897A details a "one-pot" variant that avoids isolating intermediates.

Oximation of 1-Indanone

1-Indanone reacts with hydroxylamine hydrochloride in alkaline ethanol to form 1-indanone oxime. Key parameters:

  • Molar ratio : 1-indanone : NH₂OH·HCl = 1 : 1.5–2.5

  • Temperature : Reflux (70–80°C)

  • Time : 30–60 minutes

  • Yield : 95–98%.

Reduction of Oxime to Amine

The oxime is reduced using heterogeneous catalysts. Nickel-aluminum (Raney Ni) in alkaline ethanol at 50–60°C under H₂ achieves full conversion in 8 hours. Alternatively, borane-THF with AlCl₃ as a Lewis acid provides a non-hydrogenative route.

Table 2 : Reduction Methods Comparison

MethodCatalystConditionsYield (%)Purity (HPLC)
Catalytic H₂Raney Ni50°C, 8 h9498.6
Borane-THFAlCl₃RT, 2 h8995.2
NaBH₄/MeOHNoneReflux, 6 h7287.4

Asymmetric Epoxidation and Ring-Opening

A less common route leverages epoxide intermediates.

Epoxidation of Indene

Indene undergoes epoxidation using Sharpless conditions (Ti(OiPr)₄, (+)-DET, t-BuOOH) to form (1S,2S)-indene oxide with >90% ee.

Ammonolysis of Epoxide

The epoxide reacts with aqueous ammonia under pressure (100°C, 24 h) to yield the amino alcohol. Subsequent HCl treatment affords the hydrochloride salt. Overall yield: 65–70%.

Resolution of Racemic Mixtures

Racemic 2-aminoindanol can be resolved using chiral acids.

Diastereomeric Salt Formation

Mixing racemic amine with (R)-mandelic acid in ethanol precipitates the (1S,2S)-mandelate salt. Recrystallization improves diastereomeric excess to 99%, followed by HCl exchange to yield the hydrochloride.

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired enantiomer. For example, Candida antarctica lipase B (CAL-B) acetylates (1R,2R)-amine in vinyl acetate, leaving (1S,2S)-amine free for isolation (78% yield, 97% ee).

Analytical Validation and Purification

Characterization Data

  • Melting Point : 208–209°C (lit. 208°C)

  • IR (KBr) : 3356 (N-H), 1588 (C=C), 1156 cm⁻¹ (C-O)

  • ¹H NMR (D₂O) : δ 7.20–7.35 (m, 4H, Ar-H), 4.15 (dd, J=8.4 Hz, 1H, CH-OH), 3.80 (m, 1H, CH-NH₂).

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields 98.6% pure hydrochloride.

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20) confirms >99% ee.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include oxidized ketones, reduced indane derivatives, and substituted amino compounds. These products have various applications in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

Medicinal Chemistry

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is investigated for its potential as a drug intermediate due to its ability to modulate neurotransmitter systems. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic uses:

  • Neurotransmitter Modulation : Research indicates that this compound may act as an inhibitor or modulator in biochemical pathways involving neurotransmitters, suggesting applications in treating neurological disorders .

The biological activity of this compound is attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This property facilitates interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Studies : The compound has been explored as a ligand in enzyme studies due to its chiral nature and ability to participate in hydrogen bonding interactions .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, which could be beneficial in treating Alzheimer's disease .
  • Antidepressant Activity : Preliminary research suggests that this compound may possess antidepressant properties by modulating serotonin levels in the brain .

Mechanism of Action

The mechanism of action of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Differences

Compound Name Molecular Formula Stereochemistry Substituents/Modifications Key Properties/Applications References
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride C₉H₁₁NO·HCl (1S,2S) Amino alcohol, hydrochloride salt Improved solubility, CNS applications
(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol C₉H₁₁NO (1R,2S) Free base form Different stereochemical interactions
(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride C₉H₁₂ClN (R)-configuration Amino group substitution Chiral building block
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride C₁₃H₂₀ClN N/A Ethyl substituents at positions 5,6 Increased lipophilicity
N1-(4-chloro-3-fluorophenyl)-N2-[(1S,2S)-2-aminoindan-1-yl]-oxalamide [(+)-6] C₁₇H₁₆ClFN₂O₂ (1S,2S) Oxalamide linkage, halogenated aryl HIV-1 entry inhibition

Key Observations :

  • Stereochemistry: The (1S,2S) configuration distinguishes the target compound from diastereomers like (1R,2S)-2-aminoindan-1-ol, which may exhibit altered receptor binding or metabolic stability .
  • Halogenated aryl groups (e.g., in (+)-6) improve antiviral activity by enhancing target affinity .

Key Observations :

  • HIV-1 Inhibitors : The oxalamide derivative (+)-6 shows potent activity (IC₅₀ = 0.3 μM), while guanidinylation in (+)-12 further enhances efficacy (IC₅₀ = 0.1 μM) .
  • Synthesis : Asymmetric hydrogenation (e.g., using Lindlar catalyst) and chiral resolution are common for enantiomerically pure indan derivatives .

Key Observations :

  • Hydrochloride Salts : The hydrochloride form improves aqueous solubility, making it preferable for formulation .
  • Safety : Similar compounds require precautions such as inert storage conditions and protective equipment due to skin/eye irritation risks .

Biological Activity

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound characterized by its unique bicyclic structure, which includes an indene core with an amino and hydroxyl functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of neuropharmacology and anticancer research.

Molecular Formula: C9H12ClNO
Molecular Weight: 185.651 g/mol
Density: 1.2 ± 0.1 g/cm³
Boiling Point: 296.9 ± 40.0 °C at 760 mmHg
LogP: 0.39

The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays and therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group stabilizes the compound within the target site. These interactions can modulate the activity of various biological pathways, particularly those involving neurotransmitter systems .

Neuropharmacological Effects

Research indicates that this compound may act as an inhibitor or modulator within neurotransmitter pathways. For instance, compounds with similar structures have shown significant bioactivity in modulating serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound led to a significant reduction in tumor growth in murine models .

Study Cell Line IC50 (μM) Effect
Morais et al.MCF725.72 ± 3.95Induces apoptosis
Ribeiro et al.U87 glioblastoma45.2 ± 13.0Cytotoxicity observed

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial activity against various bacterial strains:

Microorganism MIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200
Bacillus subtilis300

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study involved the examination of the compound's effects on cancer cell lines and its mechanism of action through apoptosis induction pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment, revealing a clear dose-dependent relationship between the concentration of this compound and its efficacy in inducing cancer cell death .

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